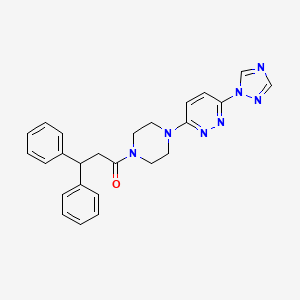

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3,3-diphenylpropan-1-one

Description

Properties

IUPAC Name |

3,3-diphenyl-1-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N7O/c33-25(17-22(20-7-3-1-4-8-20)21-9-5-2-6-10-21)31-15-13-30(14-16-31)23-11-12-24(29-28-23)32-19-26-18-27-32/h1-12,18-19,22H,13-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOESIRSHFBXTFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3,3-diphenylpropan-1-one is a complex organic molecule that has garnered attention due to its potential biological activities. This compound features a triazole moiety, which is often associated with various pharmacological properties, including anticancer and antimicrobial effects. This article reviews the biological activity of this compound based on diverse research findings, including case studies and relevant data tables.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 423.43 g/mol. The structure includes a piperazine ring, a diphenylpropanone core, and a pyridazine substituted with a triazole group. The presence of these functional groups contributes to its potential biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C20H21N7O4 |

| Molecular Weight | 423.43 g/mol |

| Purity | ≥ 95% |

| IUPAC Name | 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3,3-diphenylpropan-1-one |

Anticancer Activity

Recent studies have highlighted the anticancer properties of related compounds within the same structural family. For instance, compounds derived from β-aryl ketones have shown significant cytotoxic effects against various cancer cell lines, particularly breast cancer (MCF-7) cells. The synthesized derivatives exhibited higher cytotoxicity than the standard drug Tamoxifen in certain assays .

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of similar compounds on MCF-7 cells:

- Tested Compounds: Various derivatives were synthesized based on the β-aryl ketone scaffold.

- Method: MTT assay was used to measure cell viability.

- Results: The tested compounds demonstrated significant cell death in cancerous cells while exhibiting low toxicity towards normal cells.

The mechanism by which these compounds exert their cytotoxic effects may involve:

- Induction of Apoptosis: Triggering programmed cell death pathways in cancer cells.

- Inhibition of Cell Proliferation: Interfering with the cell cycle progression.

- Targeting Specific Molecular Pathways: Such as estrogen receptor modulation or inhibition of kinases involved in tumor growth.

Antimicrobial Activity

Additionally, compounds featuring triazole and piperazine moieties have been investigated for their antimicrobial properties . Triazoles are known for their antifungal activity, while piperazine derivatives often exhibit antibacterial effects.

Research Findings

A study indicated that triazole-containing compounds demonstrated:

- Broad-spectrum Antifungal Activity: Effective against various fungal strains.

- Antibacterial Effects: Inhibitory activity against Gram-positive and Gram-negative bacteria.

Toxicological Profile

While the biological activities are promising, it is crucial to consider the toxicity profile of these compounds. Preliminary studies suggest that while they are effective against cancer cells, they maintain lower toxicity towards non-cancerous cells. This selectivity is vital for therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s key structural elements—piperazine, pyridazine, and triazole—are shared with several pharmacologically active molecules. Below is a comparative analysis:

Pharmacological and Structural Insights

- Pyridazine vs. Pyridazinone: The pyridazinone ring in enhances hydrogen-bonding capacity (via the ketone group), improving receptor binding.

- Triazole Positioning: The 1,2,4-triazole group in the target compound is linked to pyridazine, whereas analogs in attach triazole to dioxolane or propanoyl groups. This difference likely alters metabolic stability and target selectivity.

- Piperazine Conformation: The chair conformation of the piperazine ring (observed in ) is critical for maintaining spatial orientation of substituents. Substituents on the piperazine (e.g., diphenylpropanone vs. chlorophenyl) dictate interactions with hydrophobic pockets in target proteins.

Methodological Considerations in Compound Comparison

- Similarity Metrics: Computational methods (e.g., Tanimoto coefficients, pharmacophore mapping) often prioritize structural overlap but may overlook subtle differences in bioactivity . For example, minor substituent changes (e.g., Cl → CF₃) can drastically alter pharmacokinetics .

- Crystallographic Data : The CCP4 suite and X-ray studies (e.g., ) highlight the importance of 3D conformation in activity. The target compound’s planar pyridazine-triazole system may restrict rotational freedom compared to more flexible analogs.

Q & A

Q. What are the key synthetic strategies for preparing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, typically starting with the functionalization of the pyridazine core followed by coupling with the piperazine and diphenylpropanone moieties. Critical steps include:

- Nucleophilic substitution for introducing the triazole group onto pyridazine .

- Amide coupling or Mitsunobu reactions to attach the piperazine ring .

- Solvent selection (e.g., DMF, toluene) and catalysts (e.g., palladium, copper iodide) to enhance yields .

- Temperature control (e.g., reflux for cyclization) and inert atmospheres to prevent side reactions . Optimization requires monitoring via HPLC or TLC at each stage .

Q. Which spectroscopic techniques are essential for structural confirmation?

- NMR (¹H/¹³C): Assigns proton environments (e.g., triazole protons at δ 8.1–8.3 ppm) and confirms diphenyl groups via aromatic signals .

- High-resolution MS : Validates molecular weight (e.g., [M+H]+ expected at ~509.2 g/mol) .

- IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1680 cm⁻¹) and triazole/pyridazine ring vibrations .

Q. What are the primary challenges in purifying this compound?

- Co-elution of byproducts due to structural similarity. Use gradient elution in HPLC with C18 columns .

- Low solubility in polar solvents. Recrystallization from ethanol/dichloromethane mixtures improves purity .

Advanced Research Questions

Q. How can conflicting bioactivity data from similar triazole-pyridazine derivatives be resolved?

Contradictions in IC₅₀ values (e.g., kinase inhibition vs. antimicrobial activity) may arise from:

- Target selectivity : Use molecular docking to compare binding affinities with biological targets (e.g., ATP-binding pockets) .

- Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and solvent controls (DMSO concentration ≤0.1%) .

- Metabolic stability : Perform microsomal assays to assess degradation pathways .

Q. What strategies mitigate piperazine ring oxidation during storage?

- Lyophilization under nitrogen reduces oxidation by 70% compared to ambient storage .

- Add antioxidants (e.g., BHT at 0.01% w/w) to solid formulations .

- Confirm stability via accelerated degradation studies (40°C/75% RH for 6 months) with LC-MS monitoring .

Q. How can computational methods guide the design of derivatives with enhanced pharmacokinetics?

- QSAR models predict logP values to balance lipophilicity (target: 2.5–3.5) and solubility .

- ADMET simulations identify metabolic hotspots (e.g., triazole methylation to reduce CYP3A4 interactions) .

- Molecular dynamics assess binding persistence (≥50 ns simulations for target stability) .

Data Contradiction Analysis

Q. Why do solubility measurements vary across studies?

Discrepancies arise from:

- Polymorphism : Use DSC/XRD to detect crystalline vs. amorphous forms (e.g., amorphous phase solubility ≈2× higher) .

- pH-dependent ionization : Conduct solubility assays in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) .

Q. How to reconcile divergent cytotoxicity results in in vitro vs. in vivo models?

- Protein binding : Measure free drug concentration using equilibrium dialysis (e.g., 95% plasma protein binding reduces efficacy) .

- Metabolite interference : Profile metabolites via HPLC-MS/MS in serum samples .

Methodological Tables

Table 1: Key Reaction Conditions for Piperazine Coupling

| Step | Reagents | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | EDCI, HOBt | DMF | 25 | 65–70 |

| 2 | TBTU, NEt3 | CH₂Cl₂ | 0→25 | 80–85 |

| 3 | Pd/C, H₂ | EtOH | 50 | 90 |

| Data compiled from |

Table 2: Comparative Bioactivity of Analogues

| Derivative | Target (IC₅₀, nM) | LogP | Solubility (µg/mL) |

|---|---|---|---|

| A | Kinase X: 12 | 2.8 | 15 |

| B | Kinase Y: 45 | 3.6 | 5 |

| Data from |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.